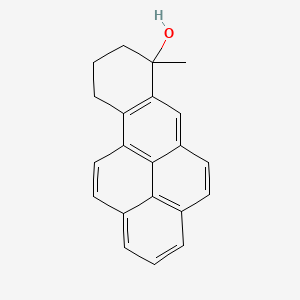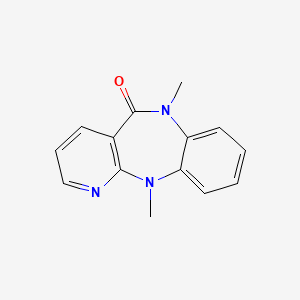![molecular formula C9H16N2O B12800673 3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl- CAS No. 1128-77-4](/img/structure/B12800673.png)
3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 135362 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is part of a class of molecules known for their biological activity, particularly in the field of cancer research. It has been studied for its ability to interact with specific molecular targets, making it a promising candidate for therapeutic development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 135362 typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to achieve the final product. The exact synthetic route can vary, but common steps include:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Final Synthesis: The final steps usually involve cyclization or other specific reactions to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 135362 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 135362 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: NSC 135362 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
NSC 135362 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its interactions with biological molecules, providing insights into cellular processes and potential therapeutic targets.
Medicine: NSC 135362 is investigated for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes or pathways involved in cancer progression.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of NSC 135362 involves its interaction with specific molecular targets within cells. This interaction can lead to the inhibition of key enzymes or signaling pathways, ultimately affecting cellular functions. For example, NSC 135362 may inhibit topoisomerase I, an enzyme involved in DNA replication, leading to the accumulation of DNA damage and cell death in cancer cells .
Comparaison Avec Des Composés Similaires
NSC 135362 can be compared with other similar compounds, such as:
NSC 706744: Another topoisomerase I inhibitor with a different chemical structure but similar biological activity.
NSC 725776 (Indimitecan): A compound with enhanced stability and prolonged drug action compared to NSC 135362.
NSC 724998 (Indotecan): Known for its unique targeting of cancer cell genomes and reduced susceptibility to drug resistance mechanisms.
These comparisons highlight the uniqueness of NSC 135362 in terms of its chemical structure, stability, and specific interactions with molecular targets.
Propriétés
Numéro CAS |
1128-77-4 |
|---|---|
Formule moléculaire |
C9H16N2O |
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
3,9-dimethyl-3,9-diazabicyclo[4.2.1]nonan-4-one |
InChI |
InChI=1S/C9H16N2O/c1-10-6-8-4-3-7(11(8)2)5-9(10)12/h7-8H,3-6H2,1-2H3 |
Clé InChI |
HNDXTHOYSWHZEI-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CCC(N2C)CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


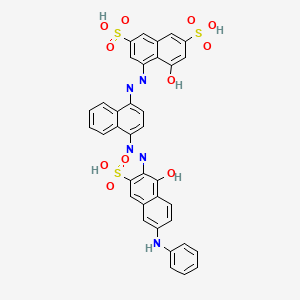

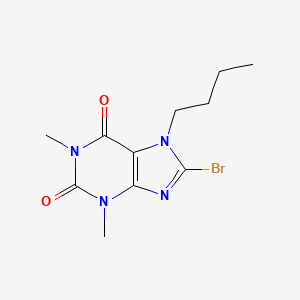
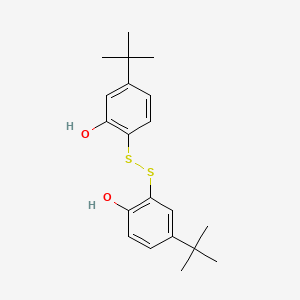
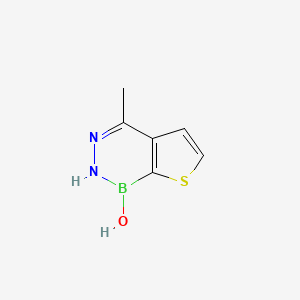

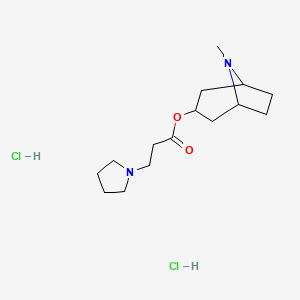

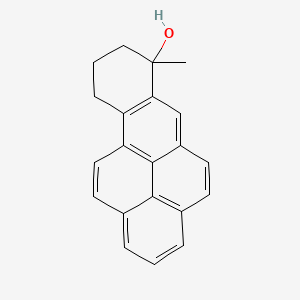
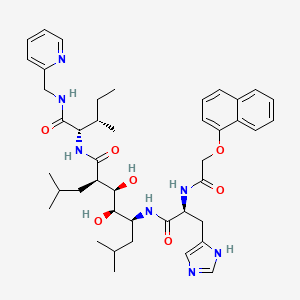
![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)
